molecular formula C13H17ClN2O2 B7982695 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine

1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B7982695
M. Wt: 268.74 g/mol
InChI Key: ZZINTNFHYQDXKJ-UHFFFAOYSA-N
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Description

1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine is a synthetic organic compound that features a pyrrole ring substituted with methoxy groups and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine typically involves the Paal-Knorr pyrrole synthesis. This method includes the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . The reaction proceeds efficiently in water, yielding N-substituted pyrroles in good to excellent yields.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Scientific Research Applications

1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Comparison: 1-[4,5-dimethoxy-2-(1{H}-pyrrol-1-yl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable molecule for targeted applications .

Properties

IUPAC Name

(4,5-dimethoxy-2-pyrrol-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-16-12-7-10(9-14)11(8-13(12)17-2)15-5-3-4-6-15;/h3-8H,9,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZINTNFHYQDXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN)N2C=CC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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